molecular formula C16H17N3O B3273932 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile CAS No. 59855-62-8

6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile

Cat. No. B3273932
CAS RN: 59855-62-8
M. Wt: 267.33 g/mol
InChI Key: JXKJEGWHZVEIER-UHFFFAOYSA-N
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Description

6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile, also known as PPC, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. PPC is a heterocyclic compound that belongs to the pyrimidine family, and it has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile has been found to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its antitumor activity. 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile has also been found to disrupt the cell membrane of fungi and bacteria, leading to cell death.
Biochemical and Physiological Effects:
6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile has been found to exhibit both biochemical and physiological effects. In vitro studies have shown that 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile has also been found to exhibit antifungal and antimicrobial activities against various pathogens, including Candida albicans and Staphylococcus aureus. In vivo studies have shown that 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile has low toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile can be synthesized using different methods, making it accessible to researchers with different expertise. However, 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile also has some limitations, including its low solubility in water and its limited commercial availability. 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile may also require further optimization for its use as a drug candidate, including the improvement of its pharmacokinetic and pharmacodynamic properties.

Future Directions

There are several future directions for the research on 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile. One direction is the optimization of its synthesis method to improve its yield, purity, and scalability. Another direction is the exploration of its potential applications in drug development, including the identification of its molecular targets and the optimization of its pharmacokinetic and pharmacodynamic properties. 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile may also have potential applications in material science, including the synthesis of new metal-organic frameworks and porous carbon materials. Overall, 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile is a promising compound that has the potential to contribute to various fields of research.

Scientific Research Applications

6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile has been found to exhibit antitumor, antifungal, and antimicrobial activities, making it a promising candidate for drug development. 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile has also been used as a building block for the synthesis of other compounds, such as pyrimidine-based dyes and liquid crystals. In material science, 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile has been used as a precursor for the synthesis of metal-organic frameworks and porous carbon materials.

properties

IUPAC Name

6-oxo-2-(4-pentylphenyl)-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-2-3-4-5-12-6-8-13(9-7-12)15-18-11-14(10-17)16(20)19-15/h6-9,11H,2-5H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKJEGWHZVEIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=NC=C(C(=O)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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